molecular formula C15H11BrClNO3 B2726272 2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate CAS No. 842113-96-6

2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate

Cat. No.: B2726272
CAS No.: 842113-96-6
M. Wt: 368.61
InChI Key: ZDGFVLLIMNDIBK-UHFFFAOYSA-N
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Description

2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate is an organic compound with the molecular formula C15H11BrClNO3 and a molecular weight of 368.61 g/mol . This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which is linked to a carbamoyl group and an acetate ester. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate typically involves the acylation of 2-((4-Bromo-2-chlorophenyl)carbamoyl)phenol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

2-((4-Bromo-2-chlorophenyl)carbamoyl)phenol+Acetic Anhydride2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate+Acetic Acid\text{2-((4-Bromo-2-chlorophenyl)carbamoyl)phenol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 2-((4-Bromo-2-chlorophenyl)carbamoyl)phenol+Acetic Anhydride→2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate+Acetic Acid

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale acylation reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Hydrolysis: The major products are 2-((4-Bromo-2-chlorophenyl)carbamoyl)phenol and acetic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromo and chloro substituents can enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Bromo-2-chlorophenyl)carbamoyl)phenol
  • 2-((4-Bromo-2-chlorophenyl)carbamoyl)benzoic acid
  • 2-((4-Bromo-2-chlorophenyl)carbamoyl)benzamide

Uniqueness

2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate is unique due to its acetate ester group, which can influence its solubility, reactivity, and biological activity compared to similar compounds

Properties

IUPAC Name

[2-[(4-bromo-2-chlorophenyl)carbamoyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO3/c1-9(19)21-14-5-3-2-4-11(14)15(20)18-13-7-6-10(16)8-12(13)17/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGFVLLIMNDIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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